Furan-3-carbohydrazide

Medicinal Chemistry Solid-State Characterization Crystallization Optimization

Furan-3-carbohydrazide (CAS 70150-84-4), also referred to as 3-furancarboxylic acid hydrazide, is a heterocyclic building block with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. It consists of a furan ring substituted at the 3-position with a carbohydrazide group, which provides a reactive handle for the synthesis of hydrazones, Schiff bases, and various heterocyclic derivatives.

Molecular Formula C5H6N2O2
Molecular Weight 126.115
CAS No. 70150-84-4
Cat. No. B2651800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-carbohydrazide
CAS70150-84-4
Molecular FormulaC5H6N2O2
Molecular Weight126.115
Structural Identifiers
SMILESC1=COC=C1C(=O)NN
InChIInChI=1S/C5H6N2O2/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8)
InChIKeyFDKYTUTUYYBJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Furan-3-carbohydrazide (CAS 70150-84-4) for Pharmaceutical R&D: Core Properties and Structural Class Overview


Furan-3-carbohydrazide (CAS 70150-84-4), also referred to as 3-furancarboxylic acid hydrazide, is a heterocyclic building block with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . It consists of a furan ring substituted at the 3-position with a carbohydrazide group, which provides a reactive handle for the synthesis of hydrazones, Schiff bases, and various heterocyclic derivatives . The compound is supplied at a minimum purity of 95% and is intended for research and development use only .

Why Furan-3-carbohydrazide (CAS 70150-84-4) Cannot Be Replaced by Generic Hydrazide Analogs in Synthesis and Screening


The position of the carbohydrazide substituent on the furan ring profoundly alters the compound's physicochemical properties, reactivity, and the biological profile of its derivatives. Furan-3-carbohydrazide differs significantly from its 2-substituted isomer (furan-2-carbohydrazide) and other heteroaromatic hydrazides in terms of melting point, lipophilicity, and hydrogen-bonding capacity [1]. These differences impact solubility, crystallization behavior, and the steric and electronic environment during hydrazone formation, ultimately leading to distinct outcomes in medicinal chemistry campaigns. Furthermore, the biological activity of hydrazide derivatives is highly dependent on the heterocyclic core and substitution pattern, meaning that simple in-class substitution without experimental validation introduces unacceptable risk to project timelines and reproducibility [2].

Quantitative Differentiation of Furan-3-carbohydrazide (70150-84-4) from Structural Analogs: An Evidence-Based Guide


Melting Point Differential: Furan-3-carbohydrazide vs. Furan-2-carbohydrazide

Furan-3-carbohydrazide exhibits a substantially higher melting point (128–130 °C [1]) compared to its 2-substituted isomer, furan-2-carbohydrazide, which melts at approximately 76–80 °C . This difference of approximately 50 °C is attributed to the symmetry and intermolecular hydrogen-bonding network enabled by the 3-position substitution, which alters solid-state packing [1].

Medicinal Chemistry Solid-State Characterization Crystallization Optimization

Lipophilicity (LogP) Comparison: Furan-3-carbohydrazide vs. Furan-2-carbohydrazide

The calculated octanol-water partition coefficient (LogP) for furan-3-carbohydrazide is -0.559 [1], indicating greater hydrophilicity compared to furan-2-carbohydrazide, which has a reported LogP of approximately -0.117 to -0.412 depending on the source [2]. The lower LogP value for the 3-isomer suggests it is more water-soluble and may exhibit different membrane permeability and distribution characteristics.

Drug Design ADME Prediction Medicinal Chemistry

Derivative Antimycobacterial and Antifungal Activity: Benzofuran-3-carbohydrazide Core

While direct activity data for unsubstituted furan-3-carbohydrazide is limited in the open literature, its benzofuran-3-carbohydrazide derivatives have demonstrated potent in vitro antitubercular and antifungal activity. In a study by Telvekar et al., a series of N'-benzylidene benzofuran-3-carbohydrazide derivatives were synthesized and screened against Mycobacterium tuberculosis H37Rv and Candida albicans [1]. The most active compounds (8a and 8k) exhibited high-level inhibition, with the authors noting that the benzofuran-3-carbohydrazide scaffold is a promising lead for anti-TB and antifungal development [1].

Antitubercular Drug Discovery Antifungal Agents Infectious Disease

Synthetic Versatility: Formation of Hydrazones and Schiff Bases for Library Synthesis

Furan-3-carbohydrazide readily undergoes condensation with aldehydes and ketones to form hydrazone derivatives, a reaction class extensively utilized in medicinal chemistry for generating bioactive molecules . The hydrazide–hydrazone functionality is associated with a broad spectrum of biological activities including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and antiviral effects [1]. While specific yield data for furan-3-carbohydrazide condensations are not detailed here, the reaction is well-precedented and typically proceeds under mild conditions (e.g., refluxing ethanol with catalytic acid) .

Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

Purity Profile and Commercial Availability: Furan-3-carbohydrazide vs. Furan-2-carbohydrazide

Furan-3-carbohydrazide (CAS 70150-84-4) is commercially available from multiple suppliers at a standard purity of 95% (e.g., AKSci , Leyan , Chemscene ). In contrast, the more common 2-isomer, furan-2-carbohydrazide (CAS 3326-71-4), is often supplied at a higher purity of 98% from major vendors . This 3% purity differential reflects the relative market maturity and synthetic accessibility of each isomer; the 3-isomer, while less common, offers the distinct structural and physicochemical advantages outlined above.

Chemical Sourcing Compound Management Research Supply

Validated Application Scenarios for Furan-3-carbohydrazide (70150-84-4) in Drug Discovery and Chemical Biology


Synthesis of Hydrazone-Based Anti-Infective Libraries

Given the established antitubercular and antifungal activity of benzofuran-3-carbohydrazide derivatives [1] and the broad bioactivity spectrum of hydrazide–hydrazones [2], furan-3-carbohydrazide is an ideal starting material for the parallel synthesis of hydrazone libraries targeting Mycobacterium tuberculosis and Candida albicans. Its higher melting point and distinct LogP profile, compared to the 2-isomer [3], may yield analogs with improved physicochemical properties for oral or inhaled delivery.

Coordination Chemistry and Metallodrug Design

Furan-3-carbohydrazide can be condensed with salicylaldehyde derivatives to form Schiff base ligands, which have been used to prepare metal complexes (e.g., Co, Ni, Cu, Zn) with potential antimicrobial or anticancer applications [1]. The 3-position substitution on the furan ring influences the electronic environment of the resulting ligand, potentially tuning the redox properties and biological activity of the metal complexes.

Medicinal Chemistry SAR Exploration of Furan-Based Scaffolds

The significant differences in melting point (~50 °C [1][2]) and LogP (0.15–0.44 units [3]) between furan-3-carbohydrazide and furan-2-carbohydrazide provide a clear rationale for incorporating the 3-isomer into SAR studies. Researchers aiming to improve the solid-state stability or aqueous solubility of a lead series can rationally select the 3-substituted isomer to modulate these key drug-like properties.

Building Block for Heterocyclic Synthesis

The carbohydrazide group is a versatile precursor to various heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles, which are privileged structures in medicinal chemistry. Furan-3-carbohydrazide can be converted to these ring systems under standard cyclization conditions, allowing access to novel 3-substituted furan heterocycles that are otherwise difficult to prepare.

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